Product packaging for Fmoc-N-Me-D-Asn-OH(Cat. No.:)

Fmoc-N-Me-D-Asn-OH

Cat. No.: B15131184
M. Wt: 368.4 g/mol
InChI Key: XBXKBFQFIULUCJ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-N-Me-D-Asn-OH is a protected, N-methylated D-asparagine derivative specifically designed for use in Fmoc solid-phase peptide synthesis (SPPS). As a key building block, it enables the introduction of N-α-methylated D-asparagine residues into peptide chains, a modification that can significantly enhance the metabolic stability and bioavailability of synthetic peptides . The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the alpha-amine, which is readily cleaved under basic conditions during the iterative synthesis cycle . This amino acid derivative is critically valuable in pharmaceutical research and drug development for creating peptide-based therapeutics with improved properties. The incorporation of N-methyl amino acids can reduce the hydrogen-bonding capacity of the peptide backbone, often leading to increased membrane permeability and oral bioavailability. Furthermore, the use of the D-asparagine isomer provides resistance to proteolytic degradation and allows for the fine-tuning of the peptide's three-dimensional structure and biological activity. Applications of this compound extend across multiple disciplines, including the development of novel therapeutics, neuroscientific research involving neuropeptides, protein engineering to design proteins with specific functions, and bioconjugation techniques for creating targeted diagnostic and therapeutic agents. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O5 B15131184 Fmoc-N-Me-D-Asn-OH

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

(2R)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H20N2O5/c1-22(17(19(24)25)10-18(21)23)20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,23)(H,24,25)/t17-/m1/s1

InChI Key

XBXKBFQFIULUCJ-QGZVFWFLSA-N

Isomeric SMILES

CN([C@H](CC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-D-Asn-OH typically involves the use of solid-phase peptide synthesis (SPPS). One common method employs 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid . The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), ensure the purity and consistency of the product .

Mechanism of Action

The mechanism of action of Fmoc-N-Me-D-Asn-OH involves its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Fmoc-D-Asn-OH vs. Fmoc-N-Me-D-Asn-OH

Property Fmoc-D-Asn-OH This compound References
Molecular Formula C₁₉H₁₈N₂O₅ C₂₀H₂₀N₂O₅ (inferred)
Steric Hindrance Low (unmethylated NH) High (N-methylated NH)
Deprotection Fmoc removed with 20% piperidine Same Fmoc deprotection
Coupling Efficiency Standard (HBTU/HOBt/DIEA) May require longer coupling times or stronger activators (e.g., HATU)
Applications General SPPS Peptides requiring rigidity or protease resistance

Key Differences :

  • The N-methyl group in this compound reduces conformational flexibility, making it ideal for stabilizing β-turns or helical structures .
  • Coupling efficiency may decrease due to steric hindrance, necessitating optimized conditions (e.g., DMF/DCM solvent systems, 3:1 molar ratios) .

Boc-D-Asn-OH vs. This compound

Property Boc-D-Asn-OH This compound References
Protecting Group Boc (acid-labile) Fmoc (base-labile)
Deprotection Requires TFA Requires piperidine or DBU
Side Chain Stability Trt protection (acid-labile) Typically unprotected
Solubility Moderate in DCM/NMP Similar, but N-methylation may reduce solubility

Key Differences :

  • Boc chemistry requires harsh acidic conditions (e.g., TFA) for deprotection, limiting compatibility with acid-sensitive residues. Fmoc chemistry is orthogonal and milder .

Fmoc-N-Me-D-Ala-OH vs. This compound

Property Fmoc-N-Me-D-Ala-OH This compound References
Side Chain Methyl (hydrophobic) Amide (polar, hydrogen-bonding)
Molecular Weight 325.36 g/mol ~350 g/mol (estimated)
Applications Hydrophobic core formation Stabilizing polar interactions

Key Differences :

  • This compound’s amide side chain participates in hydrogen bonding, influencing peptide solubility and folding.
  • N-methylation in both compounds reduces aggregation but impacts coupling efficiency differently due to side-chain bulk .

Fmoc-Asn(Trt)-OH vs. This compound

Property Fmoc-Asn(Trt)-OH This compound References
Side Chain Protection Trt (acid-labile) Unprotected
Deprotection TFA for Trt removal Not applicable
Coupling Conditions Optimized with HBTU/HOBt May require HATU or DIC

Key Differences :

  • Trt protection in Fmoc-Asn(Trt)-OH prevents side-chain reactivity but requires acidic cleavage. This compound avoids this step, streamlining synthesis .
  • Microwave-assisted coupling is effective for Fmoc-Asn(Trt)-OH but less impactful for N-methylated derivatives .

Fmoc-Asn(Ac₃GlcNAc)-OH vs. This compound

Property Fmoc-Asn(Ac₃GlcNAc)-OH This compound References
Modification Glycosylated (O-acetylated) N-methylated
Deprotection Ultrasound + base for O-Ac Not applicable
Applications Glycopeptide synthesis Structural modulation

Key Differences :

  • Fmoc-Asn(Ac₃GlcNAc)-OH is used in glycopeptides, requiring selective deprotection of O-acetyl groups. This compound focuses on conformational control .

Biological Activity

Fmoc-N-Me-D-Asn-OH (Fluorenylmethyloxycarbonyl-N-methyl-D-asparagine) is a synthetic amino acid derivative extensively utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Understanding its biological activity is crucial for its application in drug development and biochemical research. This article explores the biological properties, synthesis methods, and relevant case studies regarding this compound.

Synthesis

This compound is synthesized through a series of steps involving the protection of the amino group with the Fmoc group, followed by the introduction of the N-methyl group. The Fmoc protection facilitates the selective coupling of amino acids during SPPS. The synthesis typically involves:

  • Protection of D-Asparagine : The amino group is protected using Fmoc.
  • Methylation : The nitrogen atom is methylated to produce N-methyl-D-asparagine.
  • Deprotection : The Fmoc group is removed under basic conditions to yield the final product.

This compound exhibits significant biological activities, primarily due to its interaction with various receptors and enzymes. Its structural similarity to natural amino acids allows it to participate in biological processes such as protein synthesis and enzymatic reactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that peptides containing this compound showed inhibitory effects on cancer cell proliferation:

  • Cell Lines Tested : MCF7 (breast cancer) and PC3 (prostate cancer).
  • Results : A decrease in cell viability by approximately 30% in PC3 cells and 60% in MCF7 cells was observed when treated with peptides incorporating this compound .

Case Studies

  • Peptide Synthesis : A study focused on synthesizing peptides containing this compound showed enhanced solubility and reduced aggregation during SPPS, facilitating higher concentrations during coupling reactions .
  • Biological Assays : In a comparative study, peptides synthesized with this compound demonstrated improved biological activity against specific cancer cell lines compared to those synthesized with traditional amino acids .

Data Tables

Peptide Composition Cell Line Viability Reduction (%) Notes
Peptide with Fmoc-N-Me-D-AsnMCF760Significant anti-proliferative effect
Peptide with Fmoc-N-Me-D-AsnPC330Moderate anti-proliferative effect

Q & A

Q. What are the key considerations for synthesizing Fmoc-N-Me-D-Asn-OH while preserving stereochemical integrity?

  • Methodological Answer : Synthesis requires controlled coupling conditions to avoid racemization. Use pre-activated derivatives (e.g., HATU or DIC/Oxyma) in DMF or DCM at 0–4°C to minimize side reactions. Monitor reaction progress via HPLC or LC-MS to confirm retention of the D-configuration. Post-synthesis, purify using reversed-phase chromatography (C18 columns) with gradients of acetonitrile/water containing 0.1% TFA .
  • Critical Parameters :
  • Temperature control during activation (<10°C).
  • Solvent choice (polar aprotic solvents preferred).
  • Use of sterically hindered bases (e.g., DIEA) to suppress racemization .

Q. How should researchers address solubility challenges during solid-phase peptide synthesis (SPPS) with this compound?

  • Methodological Answer : Low solubility in SPPS solvents (e.g., DMF) can be mitigated by:
  • Pre-dissolving the amino acid in NMP or DMSO (10–20% v/v).
  • Employing microwave-assisted synthesis to enhance dissolution kinetics.
  • Adding chaotropic agents (e.g., urea) at <5% concentration to improve solvation without disrupting resin integrity .
    • Validation :
      Confirm solubility via UV-Vis spectroscopy at 280 nm (Fmoc absorbance) and adjust solvent ratios iteratively .

Advanced Research Questions

Q. What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?

  • Methodological Answer : Steric hindrance in branched or cyclic peptides requires:
  • Double coupling protocols with extended reaction times (30–60 minutes).
  • Use of bulky activators (e.g., PyBOP) to enhance reaction kinetics.
  • Substituting DMF with less viscous solvents like THF for better resin penetration .
    • Troubleshooting :
      Monitor Fmoc deprotection (via UV at 301 nm) and repeat couplings if efficiency drops below 95% .

Q. How can aspartimide formation be suppressed during SPPS with this compound?

  • Methodological Answer : Aspartimide formation at asparagine residues is pH- and temperature-dependent. Mitigation strategies include:
  • Using piperidine/DMF (20% v/v) for deprotection instead of stronger bases like DBU.
  • Incorporating 0.1 M HOBt in the deprotection step to scavenge reactive intermediates.
  • Lowering synthesis temperatures to 25°C and avoiding prolonged exposure to basic conditions .
    • Analytical Validation :
      Characterize side products via MALDI-TOF MS and compare with theoretical masses. Use ESI-MS/MS to confirm aspartimide-specific fragmentation patterns .

Q. What analytical techniques are recommended for characterizing this compound purity and stability?

  • Methodological Answer :
  • Purity : HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) and UV detection at 265 nm (Fmoc group).
  • Stability : Accelerated degradation studies at 40°C/75% RH for 14 days, monitored via LC-MS for hydrolysis or oxidation products.
  • Chiral Integrity : Chiral HPLC (e.g., Chirobiotic T column) to confirm retention of D-configuration .

Data Contradiction Analysis

Q. How should conflicting data on this compound’s stability in aqueous solutions be resolved?

  • Methodological Answer : Discrepancies in hydrolysis rates may arise from pH variability or trace metal contaminants. Standardize protocols by:
  • Buffering solutions to pH 6.5–7.5 (neutral conditions minimize hydrolysis).
  • Adding EDTA (0.01% w/v) to chelate metal ions.
  • Validating stability via time-resolved NMR (e.g., ¹H NMR tracking of Fmoc group integrity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.